Ethyl but-1-ene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl but-1-ene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters. Sulfonate esters are known for their role as intermediates in various chemical reactions, particularly in organic synthesis. This compound is characterized by the presence of an ethyl group, a but-1-ene group, and a sulfonate group, making it a versatile compound in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl but-1-ene-1-sulfonate can be synthesized through the reaction of but-1-ene with ethyl sulfonic acid under specific conditions. The reaction typically involves the use of a catalyst to facilitate the addition of the sulfonic acid group to the but-1-ene molecule. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where but-1-ene and ethyl sulfonic acid are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the final product. The industrial production methods are designed to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
Ethyl but-1-ene-1-sulfonate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are influenced by the presence of the sulfonate group, which acts as a good leaving group in substitution reactions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide, sodium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of sulfonic acids.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the sulfonate group to a sulfide.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl but-1-ene-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group serves as a good leaving group, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved include interactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of new covalent bonds .
Comparison with Similar Compounds
Similar Compounds
- Methyl but-1-ene-1-sulfonate
- Propyl but-1-ene-1-sulfonate
- Butyl but-1-ene-1-sulfonate
Uniqueness
This compound is unique due to its specific combination of an ethyl group and a but-1-ene group, which imparts distinct reactivity and properties compared to other sulfonate esters. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
110680-05-2 |
---|---|
Molecular Formula |
C6H12O3S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
ethyl but-1-ene-1-sulfonate |
InChI |
InChI=1S/C6H12O3S/c1-3-5-6-10(7,8)9-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
MLMXJFLEJNKDTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CS(=O)(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.